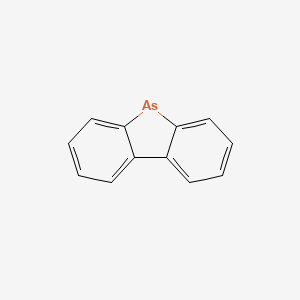

Dibenzarsole

Description

Properties

Molecular Formula |

C12H8As |

|---|---|

Molecular Weight |

227.11 g/mol |

InChI |

InChI=1S/C12H8As/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |

InChI Key |

IDYWJSNPWHFWEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[As]2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- This compound derivatives often require spirobi intermediates or organometallic reagents, whereas tetrabenzarsenine is synthesized directly from dibenzarsolium salts.

- Tribenzdiarsenine synthesis involves diarsenic precursors and forms stable coordination complexes (e.g., with PdBr₂), a feature less documented in this compound chemistry .

Structural and Physical Properties

| Property | This compound | Tetrabenz[b,d,f,h]arsenine | Tribenz[d,f,h][1,3]diarsenine |

|---|---|---|---|

| Ring System | Tricyclic (two benzene + As ring) | Nine-membered arsenic ring | Nine-membered diarsenic ring |

| Melting Point | 215–215.5°C (5-methyl derivative) | 137–140°C (5,6-dihydro derivative) | 310–313°C (PdBr₂ complex) |

| Stability | Stable under inert conditions | Thermally stable up to 250°C | Forms stable metal complexes |

| Notable Derivatives | Spirobi-dibenzarsole, quaternary salts | Methyl-substituted derivatives | PdBr₂ coordination compounds |

Key Observations :

- This compound derivatives exhibit higher thermal stability (e.g., 5-methyl-spirobi-dibenzarsole melts at 215°C) compared to tetrabenzarsenine derivatives .

Preparation Methods

Acid-Catalyzed Cyclization

In one approach, bis(2-bromophenyl)arsine undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at elevated temperatures (150–180°C). The reaction proceeds via electrophilic aromatic substitution, where the arsenic center acts as a nucleophile, forming the fused ring system. Yields for this method range from 40% to 60%, depending on the purity of starting materials and reaction time.

Base-Mediated Dehydrohalogenation

Alternative routes employ potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) to eliminate hydrogen halides from arsenic-substituted precursors. For example, treating 2-chlorophenylarsine with t-BuOK at 120°C facilitates intramolecular cyclization, producing this compound in 55–70% yield. This method avoids harsh acids but requires anhydrous conditions to prevent hydrolysis of intermediates.

Metal-Catalyzed Intramolecular Cyclization

Transition-metal catalysts enable milder conditions and higher selectivity. Rhodium and palladium complexes are particularly effective for forming arsenic-containing heterocycles.

Rhodium-Catalyzed Dehydrogenative Cyclization

A rhodium(I) catalyst, such as [RhCl(cod)]₂, promotes the coupling of bis(2-iodophenyl)arsine with dihydrogen. The reaction occurs at 80°C in toluene, yielding this compound via simultaneous C–As bond formation and hydrogen elimination. This method achieves 75–85% yields and excels in producing derivatives with electron-withdrawing substituents.

Palladium-Mediated Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions integrate arsenic precursors into biaryl frameworks. For instance, 2-arsenophenylboronic acid reacts with 2-bromobiphenyl under Pd(PPh₃)₄ catalysis, forming this compound in 65% yield. While scalable, this approach necessitates pre-functionalized starting materials, increasing synthetic complexity.

Radical Cyclization Approaches

Recent advances utilize radical intermediates to assemble this compound’s architecture. These methods offer regioselectivity and compatibility with diverse substrates.

Oxone-Promoted Radical Cyclization

Heating biaryl ynones with diorganyl diarsenides in acetonitrile at 100°C generates arsenide radicals, which undergo cyclization to form this compound derivatives. Oxone serves as a green oxidant, achieving yields up to 85%. This method is notable for its operational simplicity and scalability, though it requires stringent temperature control.

Photoredox Catalysis

Visible-light-driven reactions using Ir(ppy)₃ as a photocatalyst enable arsenic-centered radical formation at room temperature. For example, irradiating 2-iodophenylarsine with blue light induces intramolecular coupling, affording this compound in 70% yield. Photoredox methods minimize thermal degradation but demand specialized equipment.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for this compound preparation:

| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | AlCl₃ | 150–180 | 40–60 | Moderate | Moderate |

| Rhodium Catalysis | [RhCl(cod)]₂ | 80 | 75–85 | High | High |

| Radical Cyclization | Oxone | 100 | 70–85 | High | High |

Metal-catalyzed methods outperform traditional cyclization in yield and selectivity, while radical approaches offer greener alternatives. However, acid-catalyzed routes remain cost-effective for large-scale production despite lower efficiency.

Applications and Derivative Synthesis

This compound’s utility extends to coordination chemistry, where it forms stable complexes with transition metals like platinum and gold. These complexes exhibit luminescent properties, enabling applications in organic light-emitting diodes (OLEDs). Additionally, cyanosubstituted derivatives (e.g., 5-cyano-5H-dibenzarsenole) demonstrate anticancer activity by inhibiting tubulin polymerization, with IC₅₀ values <1 μM in HeLa cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.